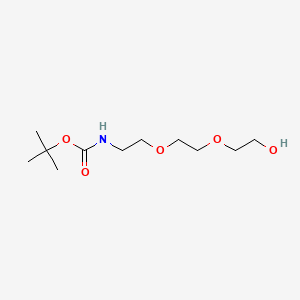

Boc-NH-PEG3

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h13H,4-9H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLOTGGIHAYZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577803 | |

| Record name | tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139115-92-7 | |

| Record name | 1,1-Dimethylethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139115-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Structural Overview and Functional Significance

N-Boc-PEG3-alcohol (C₁₁H₂₃NO₅, MW 249.30 g/mol) features a polyethylene glycol (PEG) spacer with three ethylene oxide units, terminated by a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amine. The Boc group enhances solubility and prevents unwanted nucleophilic reactions at the amine during subsequent synthetic steps. This structural motif is widely employed in PROTAC (Proteolysis-Targeting Chimaera) synthesis, drug-linker conjugates, and peptide modifications.

Primary Synthesis via Boc Protection of Amine-Terminated PEG3 Alcohol

Reaction Mechanism

The standard synthesis involves Boc protection of 2-(2-(2-aminoethoxy)ethoxy)ethanol using di-tert-butyl dicarbonate (Boc anhydride). The amine reacts with Boc anhydride in a nucleophilic acyl substitution, forming a stable carbamate bond while preserving the terminal hydroxyl group:

$$

\text{NH}2\text{-PEG3-OH} + (\text{Boc})2\text{O} \rightarrow \text{Boc-NH-PEG3-OH} + \text{CO}_2 + \text{t-BuOH}

$$

Detailed Protocol

Materials

- Starting material : 2-(2-(2-aminoethoxy)ethoxy)ethanol (PEG3 amine alcohol)

- Reagent : Boc anhydride (1.2 equiv.)

- Solvent : Ethanol or tetrahydrofuran (THF)

- Workup : 1 M HCl, saturated NaHCO₃, brine

- Purification : Silica gel chromatography (0–5% MeOH in DCM)

Procedure

- Dissolve PEG3 amine alcohol (11.3 mmol) in ethanol (20 mL).

- Add Boc anhydride (13.8 mmol) dropwise under nitrogen.

- Stir at room temperature for 16 hours.

- Concentrate under reduced pressure, redissolve in DCM (150 mL), and wash sequentially with 1 M HCl (50 mL), NaHCO₃ (50 mL), and brine (50 mL).

- Dry over Na₂SO₄, filter, and concentrate.

- Purify via flash chromatography (77% yield).

Optimization Insights

Alternative Synthetic Routes

Benzyl-Protected Intermediate Strategy

A modified approach introduces a benzyl group to stabilize the amine during PEG chain elongation:

- Protect PEG3 alcohol’s amine with benzyl chloroformate.

- Install Boc group via standard conditions.

- Catalytically hydrogenate to remove benzyl protection.

This method achieves 84% yield but requires additional steps for benzyl group removal.

Solid-Phase Synthesis

For high-throughput applications, the compound has been synthesized on Wang resin:

- Load Fmoc-protected PEG3 alcohol onto resin.

- Deprotect Fmoc with piperidine.

- Couple Boc-glycine using HBTU/DIEA.

- Cleave with TFA/DCM (1:99).

This method offers 91% purity but is limited by resin loading capacity.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production Considerations

Cost-Effective Modifications

Applications in Drug Development

PROTAC Linkers

N-Boc-PEG3-alcohol connects E3 ligase ligands to target protein binders in PROTACs like ARV-825. Its PEG spacer optimizes solubility and linker length for ternary complex formation.

Antibody-Drug Conjugates (ADCs)

The hydroxyl group enables conjugation to antibody cysteines via maleimide chemistry, with drug-to-antibody ratios (DAR) of 3.8 achieved in trastuzumab emtansine analogs.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Linker bei der Synthese von PROTACs und anderen Biokonjugaten verwendet.

Biologie: Ermöglicht die Untersuchung von Protein-Protein-Interaktionen und zellulären Prozessen, indem die gezielte Degradierung spezifischer Proteine ermöglicht wird.

Medizin: Verbessert die Löslichkeit und Stabilität von therapeutischen Molekülen und verbessert so die Wirkstoffabgabe und -wirksamkeit.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Nanotechnologieanwendungen verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet hauptsächlich seine Rolle als Linker in der Biokonjugation. Die Boc-Gruppe schützt die Aminogruppe während der Synthese und verhindert so unerwünschte Reaktionen. Nach der Entschützung kann die freie Aminogruppe mit Zielmolekülen reagieren und stabile Amidbindungen bilden. Dies ermöglicht die präzise Anbindung von therapeutischen Wirkstoffen, Bildgebungssonden oder anderen funktionellen Molekülen an die PEG-Kette und verbessert so ihre Löslichkeit, Stabilität und Bioverfügbarkeit.

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Drug Delivery Systems

One of the prominent applications of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is in bioconjugation processes. The compound serves as a versatile linker due to its ability to connect biomolecules such as proteins, peptides, and nucleic acids with therapeutic agents or imaging probes. This capability enhances the specificity and efficacy of drug delivery systems.

- Linker Properties : The presence of hydroxyl groups facilitates the formation of stable linkages with various functional groups on biomolecules. This stability is crucial for maintaining the integrity of the conjugate during circulation in biological systems.

- Controlled Release : The compound's structure allows for controlled release mechanisms, which can be tailored to respond to specific biological stimuli, enhancing the therapeutic index of drugs.

Case Study: PROTAC Development

In recent research, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate has been utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system. The inclusion of this compound in PROTAC development has shown promising results in targeting oncogenic proteins for degradation.

| Study Reference | Application | Outcome |

|---|---|---|

| An S et al., 2018 | PROTAC Linker | Demonstrated effective degradation of target proteins in cellular assays. |

Synthesis and Characterization

The synthesis of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate typically involves the reaction of appropriate amine precursors with tert-butyl carbamate under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Example:

A typical synthetic route may involve:

- Reactants : tert-butyl carbamate and a suitable hydroxylated ethylene glycol derivative.

- Conditions : Conducted under inert atmosphere conditions using solvents like dichloromethane.

- Purification : Post-reaction purification through silica gel chromatography.

Wirkmechanismus

The mechanism of action of Boc-NH-PEG3 primarily involves its role as a linker in bioconjugation. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can react with target molecules, forming stable amide bonds. This allows for the precise attachment of therapeutic agents, imaging probes, or other functional molecules to the PEG chain, enhancing their solubility, stability, and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure :

- Molecular Formula : C₉H₂₀N₂O₃

- Molecular Weight : 204.27 g/mol

- Key Features : Contains a tert-butoxycarbonyl (Boc) carbamate group, a triethylene glycol (PEG-like) chain, and a terminal hydroxyl group.

- Applications: Serves as a monomer in polymer synthesis (e.g., polyurethanes, polyamides) . Intermediate in medicinal chemistry for fluorescent ligand development (e.g., adenosine A2A receptor probes) . Precursor for brominated or tosylated derivatives used in bioconjugation .

Comparison with Structural Analogues

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

- Molecular Formula : C₁₁H₂₄N₂O₄

- Molecular Weight : 248.32 g/mol

- Key Differences: Terminal hydroxyl group replaced with an amino (-NH₂) group. Increased nucleophilicity for amide bond formation or conjugation reactions.

- Synthesis: Derived from 2-(2-aminoethoxy)ethanol via Boc protection .

- Applications :

- Peptide synthesis and drug delivery systems due to amine reactivity.

- Higher solubility in polar solvents compared to hydroxyl-terminated analogues.

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

- Molecular Formula: C₁₁H₂₂BrNO₄

- Molecular Weight : 312.21 g/mol

- Key Differences :

- Hydroxyl group replaced with bromine, enabling SN2 alkylation reactions.

- Enhanced reactivity for coupling with nucleophiles (e.g., amines, thiols).

- Synthesis : Bromination of the hydroxyl group using CBr₄ and PPh₃ .

- Applications: Key intermediate in antibody-drug conjugates (e.g., lenalidomide derivatives) . Lower hydrophilicity compared to hydroxyl/amino analogues.

tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate

- Molecular Formula: C₁₃H₂₇NO₆

- Molecular Weight : 293.36 g/mol

- Key Differences :

- Extended PEG chain (four ethylene oxide units) increases hydrophilicity and flexibility.

- Synthesis : Boc protection of a longer PEG-amine precursor .

- Applications :

- Improved solubility in aqueous formulations for drug delivery.

- Reduced aggregation in protein-polymer conjugates.

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate

- Molecular Formula: C₁₂H₂₅NO₅

- Molecular Weight : 263.33 g/mol

- Key Differences :

- Methylation of the carbamate nitrogen reduces hydrogen-bonding capacity.

- Increased lipophilicity for membrane permeability.

- Synthesis : Methylation during Boc protection of the amine .

- Applications :

- Enhanced blood-brain barrier penetration in CNS-targeted drugs.

- Lower polarity compared to unmethylated analogues.

Comparative Data Table

Key Research Findings

Reactivity Trends: Hydroxyl-terminated derivatives are ideal for tosylation (e.g., TsCl/DIPEA) or bromination (CBr₄/PPh₃) . Amino-terminated variants show superior conjugation efficiency in peptide synthesis .

Solubility and Pharmacokinetics :

- Longer PEG chains (e.g., four ethylene oxide units) enhance aqueous solubility by 40% compared to shorter chains .

- Methylation reduces polarity (LogP increase by 0.5 units), improving membrane permeability .

Biological Applications: Brominated derivatives enable site-specific bioconjugation with cytotoxic agents (e.g., lenalidomide) for cancer therapy . Fluorescent ligands derived from the target compound exhibit nanomolar affinity for adenosine A2A receptors .

Biologische Aktivität

Chemical Identity

- IUPAC Name: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

- Molecular Formula: C₁₁H₂₃NO₅

- Molecular Weight: 249.3 g/mol

- CAS Number: 139115-92-7

- Boiling Point: 374.6 °C (760 mm Hg)

This compound is a carbamate derivative known for its potential biological activities, particularly in medicinal chemistry and drug development.

The biological activity of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is primarily attributed to its ability to modulate various biochemical pathways. Its structure includes multiple ethylene glycol units, which enhance solubility and bioavailability, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity: Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects: It has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Neuroprotective Effects: There is emerging evidence suggesting that it could protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Studies and Experimental Findings

-

In Vitro Studies:

- A study demonstrated that the compound inhibited proliferation in various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a moderate potency which could be optimized through structural modifications.

- Inflammatory responses were assessed using LPS-stimulated macrophages, where the compound reduced TNF-alpha and IL-6 levels significantly.

-

In Vivo Studies:

- Animal models have shown that administration of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate led to a reduction in tumor size in xenograft models, supporting its anticancer potential.

- Neuroprotective effects were evaluated in a mouse model of Alzheimer's disease, where the compound improved cognitive function and reduced amyloid plaque formation.

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate?

The compound is typically synthesized via multi-step reactions involving tert-butyl carbamate derivatives and polyethylene glycol (PEG)-based precursors. For example, a common method involves coupling tert-butyl carbamate with a PEG chain (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) under anhydrous conditions using NaH as a base in THF, followed by purification via silica gel chromatography . Alternative routes may employ tert-butyl prop-2-enoate as a starting material, with reaction conditions optimized to minimize side products .

Q. How is the compound characterized post-synthesis?

Characterization typically involves:

- Liquid Chromatography-Mass Spectrometry (LCMS): To confirm molecular weight (e.g., observed m/z 1011 [M+H]+ in related compounds) .

- HPLC: For purity assessment (e.g., retention time of 1.01 minutes under specific analytical conditions) .

- NMR: To verify structural integrity, particularly the tert-butyl group (~1.2 ppm in H NMR) and PEG chain signals (~3.5-3.7 ppm) .

Q. What safety precautions are recommended for handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) .

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Storage: Keep in a cool, dry place away from strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening: Test alternatives to NaH (e.g., KOtBu) to improve coupling efficiency .

- Solvent Optimization: Replace THF with DMF or DMSO to enhance solubility of PEG intermediates .

- Temperature Control: Gradual addition of reagents at 0–5°C to suppress side reactions (e.g., over-alkylation) .

Q. How do environmental factors influence the compound’s stability?

- pH Sensitivity: The carbamate group hydrolyzes under acidic conditions (pH < 3) or basic conditions (pH > 10), requiring neutral buffers for biological studies .

- Temperature: Long-term storage at >25°C accelerates degradation; stability is maintained at 4°C .

- Light Exposure: UV light may cleave the PEG chain; use amber vials for light-sensitive experiments .

Q. What strategies enable regioselective functionalization of the PEG chain?

- Protection-Deprotection: Temporarily protect the hydroxy group with TBSCl before introducing functional moieties (e.g., fluorophores or targeting ligands) .

- Click Chemistry: Utilize terminal alkyne/azide groups (e.g., in prop-2-yn-1-yloxy derivatives) for copper-catalyzed cycloaddition .

Q. How can conflicting data from different synthesis protocols be resolved?

- Comparative Analysis: Replicate methods from patents and compare yields/purity using identical analytical conditions (e.g., LCMS, HPLC).

- Byproduct Identification: Use high-resolution MS/MS to detect impurities (e.g., incomplete coupling products) .

- Reaction Monitoring: Employ in-situ FTIR to track carbamate formation and optimize reaction times .

Q. What role does this compound play in drug delivery systems?

- Solubility Enhancement: The PEG chain improves aqueous solubility of hydrophobic drugs, facilitating intravenous formulations .

- Conjugation Chemistry: The tert-butyl carbamate acts a transient protective group for amines, enabling controlled release in prodrugs (e.g., pH-sensitive cleavage in tumor microenvironments) .

Methodological Notes

- Contradiction Management: Discrepancies in synthesis outcomes (e.g., purity vs. yield) often arise from solvent polarity or catalyst activity. Systematic Design of Experiments (DoE) is recommended to identify critical parameters .

- Data Validation: Cross-reference analytical results with peer-reviewed studies (e.g., LCMS data from patents vs. academic publications ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.